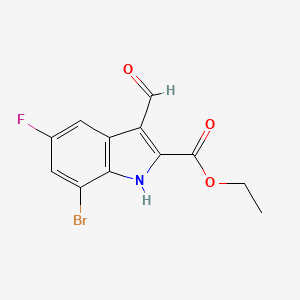
3,6-DI-Tert-butyl-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-DI-Tert-butyl-9H-fluoren-9-one is a chemical compound belonging to the fluorenone family. It is characterized by its molecular formula C21H24O and a molecular weight of 292.41 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-DI-Tert-butyl-9H-fluoren-9-one can be synthesized from 3,6-DI-Tert-butylfluorene through an oxidation reaction. The reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-DI-Tert-butyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert it back to 3,6-DI-Tert-butylfluorene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorenone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in solvents like dichloromethane (CH2Cl2) or acetone.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3,6-DI-Tert-butylfluorene.
Substitution: Halogenated fluorenones and other substituted derivatives.
Scientific Research Applications
3,6-DI-Tert-butyl-9H-fluoren-9-one finds applications in various fields:
Mechanism of Action
The mechanism of action of 3,6-DI-Tert-butyl-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor or donor, influencing redox reactions and cellular processes. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
2,7-DI-Tert-butylfluorene: Similar in structure but differs in the position of tert-butyl groups.
3,6-DI-Tert-butylcarbazole: Contains a carbazole ring instead of a fluorenone ring.
4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate: A derivative with different functional groups.
Uniqueness
3,6-DI-Tert-butyl-9H-fluoren-9-one is unique due to its specific substitution pattern and the presence of the fluorenone ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
58775-15-8 |
|---|---|
Molecular Formula |
C21H24O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3,6-ditert-butylfluoren-1-one |
InChI |
InChI=1S/C21H24O/c1-20(2,3)14-8-7-13-9-18-17(16(13)10-14)11-15(12-19(18)22)21(4,5)6/h7-12H,1-6H3 |
InChI Key |
RCCHXRCXYHXEQY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C3C2=CC(=CC3=O)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL](/img/structure/B3145921.png)
![Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate](/img/structure/B3145935.png)









![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)


